molecular formula C10H10BrF3N2 B2676568 5-BRomo-2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine CAS No. 1865976-88-0

5-BRomo-2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine

Cat. No.: B2676568
CAS No.: 1865976-88-0
M. Wt: 295.103
InChI Key: NWSWKBOBNIJDQO-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine: is a chemical compound with the molecular formula C10H10BrF3N2 It is a pyridine derivative that features a bromine atom at the 5-position, a pyrrolidine ring at the 2-position, and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine typically involves the following steps:

    Pyrrolidine Substitution: The pyrrolidine ring is introduced at the 2-position of the pyridine ring through a nucleophilic substitution reaction. This can be done using pyrrolidine and a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Trifluoromethylation: The trifluoromethyl group is introduced at the 3-position using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide (CuI).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the bromine atom or the trifluoromethyl group, resulting in debromination or defluorination, respectively.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Sodium azide (NaN3) or potassium thiolate (KSR) in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Debrominated or defluorinated products.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving pyridine-containing enzymes or receptors.

Medicine:

    Drug Development: Due to its unique structural features, the compound is investigated for its potential as a lead compound in the development of new drugs targeting various diseases.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the bromine and trifluoromethyl groups can form halogen bonds and hydrophobic interactions, respectively. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 5-Bromo-2-(pyrrolidin-1-yl)pyridine
  • 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
  • 5-Bromo-3-(trifluoromethyl)pyridine

Comparison:

  • 5-Bromo-2-(pyrrolidin-1-yl)pyridine: Lacks the trifluoromethyl group, which may result in different reactivity and biological activity.
  • 2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine: Lacks the bromine atom, which can affect its chemical reactivity and potential applications.
  • 5-Bromo-3-(trifluoromethyl)pyridine: Lacks the pyrrolidine ring, which can influence its interaction with biological targets and overall properties.

Uniqueness: The presence of both the bromine atom and the trifluoromethyl group in 5-Bromo-2-(pyrrolidin-1-yl)-3-(trifluoromethyl)pyridine imparts unique chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

5-bromo-2-pyrrolidin-1-yl-3-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3N2/c11-7-5-8(10(12,13)14)9(15-6-7)16-3-1-2-4-16/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSWKBOBNIJDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=N2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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